1-(2,3-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine
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Description
“1-(2,3-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine” is a compound with the molecular formula C12H18N2 . It has a molecular weight of 190.28 . The compound contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Scientific Research Applications
MT-45 Research and Implications
MT-45, a piperazine derivative, has been studied for its opioid-like effects and potential psychoactive properties. Research highlighted cases of non-fatal intoxications associated with MT-45, indicating its opioid-like adverse symptoms, such as unconsciousness and respiratory depression. The study suggests MT-45's significance in understanding new psychoactive substances (NPS) and their impact on health (Helander et al., 2014).
Analysis of Novel Synthetic Opioids
Another study developed and validated a method for the quantitation of MT-45 in human whole blood, contributing to forensic toxicology by providing means to identify drug-related fatalities involving novel synthetic opioids (Papsun et al., 2016).
Anti-Plaque Agent Research
Research into 1,4-bis[3-(n-hexylcarbamylguanidine)propyl]piperazine dimethanesulfonic acid salt (CK-0569A) as a mouthrinse demonstrated its efficacy in preventing colonization of certain bacteria in dental plaque, indicating potential applications in dental health and hygiene (Wennström, 1982).
HIV-1 Protease Inhibitor Metabolism
The metabolism of L-735,524, a potent HIV-1 protease inhibitor, was explored, revealing significant metabolites in human urine and providing insights into the drug's elimination pathways, which is crucial for optimizing its therapeutic efficacy (Balani et al., 1995).
TFMPP Subjective Effects Study
A study on trifluoromethylphenyl piperazine (TFMPP) aimed to understand its subjective effects in humans, contributing to knowledge on its potential as a recreational drug and informing risk assessments and regulatory decisions (Jan et al., 2010).
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-15-13-17(3)21(18(4)14-15)26(24,25)23-11-9-22(10-12-23)20-8-6-7-16(2)19(20)5/h6-8,13-14H,9-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCORUXYGYVFXTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine |
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